![molecular formula C15H18N4O4S2 B5579401 6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

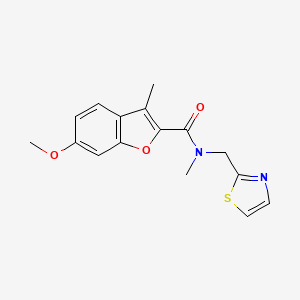

6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of densely functionalized pyrazolo[5″,1'':2',3']pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxalines. Such compounds are of interest due to their potential antioxidant and anticancer properties, and also due to their fluorescence characteristics, which can be useful in biochemical and pharmacological studies (Sheikhi-Mohammareh et al., 2023).

Synthesis Analysis

The synthesis of similar compounds often involves complex multi-step reactions. For instance, a one-pot two-step procedure has been established for the synthesis of related pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxalines, demonstrating an efficient route to synthesize such polycyclic compounds from accessible starting materials (Sheikhi-Mohammareh et al., 2023).

Molecular Structure Analysis

The structural analysis of these compounds is often carried out using X-ray diffraction and NMR spectroscopy. For example, Elokhina et al. (1996) used X-ray structural analysis to establish the structure of similar thiazolo[3,2-a]pyrimidin-5-ones (Elokhina et al., 1996).

Chemical Reactions and Properties

Chemical reactions of this class of compounds involve cyclocondensation and N-alkylation sequences, as seen in the synthesis of pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxalines (Sheikhi-Mohammareh et al., 2023).

Physical Properties Analysis

The physical properties, particularly fluorescence, are notable. The synthesized pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxalines exhibited strong red emission in the visible region with good to excellent quantum yields (Sheikhi-Mohammareh et al., 2023).

Chemical Properties Analysis

These compounds have been evaluated for their DPPH free radical scavenging activity to determine their antioxidant potentials. The IC50 values recorded for these compounds were in the range of 29-71 μM, indicating their potential as antioxidants (Sheikhi-Mohammareh et al., 2023).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Study 1 : A study on pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, which are structurally similar to the compound , revealed significant antimicrobial activities. These compounds were synthesized through a process involving cyclocondensation and screened for antibacterial and antifungal properties (Khobragade et al., 2010).

Anticancer and Anti-inflammatory Applications

- Study 2 : Research involving pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities. These compounds were synthesized and screened for cytotoxic effects against cancer cell lines, suggesting potential applications in cancer treatment (Rahmouni et al., 2016).

Biological Activity Against Various Microorganisms

- Study 3 : Another study focused on derivatives of thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one, which bear resemblance to the compound in focus, showed excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).

Enzymatic and Cellular Activity

- Study 4 : Compounds structurally related to 6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one were studied for their inhibition of cGMP specific (type V) phosphodiesterase. This research, focusing on 6-phenylpyrazolo[3,4-d]pyrimidones, evaluated enzymatic, cellular, and in vivo antihypertensive activities (Dumaitre & Dodic, 1996).

Synthesis and Biological Evaluation of Derivatives

- Study 5 : The study of pyrimidine, thiazolopyrimidine, pyrimidotriazine, and triazolopyrimidine derivatives showcased the potential of these compounds in various biological applications. Some of these derivatives were tested for biological activity, demonstrating the versatility of this class of compounds (Attaby & Eldin, 1999).

Propriétés

IUPAC Name |

6-[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S2/c1-2-17-3-4-18(12-9-25(22,23)8-11(12)17)13(20)10-7-16-15-19(14(10)21)5-6-24-15/h5-7,11-12H,2-4,8-9H2,1H3/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXUBNRYLRWXPU-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CN=C4N(C3=O)C=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CN=C4N(C3=O)C=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)

![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)